N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine
Description
Stereochemical Features
The hex-5-en-2-yl group introduces a chiral center at the second carbon of the six-membered chain. The (R) configuration at this center arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as:
- Amino group (–NH– linked to pyridine)
- Methyl group (–CH₃)
- Propene chain (–CH₂CH₂CH=CH₂)
- Hydrogen atom (–H)
The double bond in the hexenyl moiety (between C5 and C6) imposes geometric constraints, limiting free rotation and influencing the compound’s three-dimensional conformation. This structural rigidity may affect intermolecular interactions in biological or synthetic systems.
Structural Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | PubChem |
| Molecular Weight | 190.28 g/mol | BLD Pharm |
| SMILES Notation | CC1=NC=C(C=C1)NC@HCCC=C | PubChem |
| InChI Key | UAMXLNWEEHNSIW-LLVKDONJSA-N | PubChem |
The SMILES notation explicitly encodes stereochemistry, with the @H descriptor indicating the (R) configuration. The InChI Key provides a standardized hash for database searches and structural verification.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-4-5-6-11(3)14-12-8-7-10(2)13-9-12/h4,7-9,11,14H,1,5-6H2,2-3H3 |
InChI Key |
UAMXLNWEEHNSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(C)CCC=C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 6-Methyl-3-chloropyridine
- Starting from 6-methylpyridine, chlorination at the 3-position can be achieved via selective halogenation using N-chlorosuccinimide (NCS) under controlled conditions.
Step 2: N-Alkylation with Hex-5-en-2-yl Halide
- Preparation of hex-5-en-2-yl halide (e.g., via hydrohalogenation or halogenation of the corresponding alkene).
- Nucleophilic substitution of 3-chloropyridine with the hex-5-en-2-yl halide in the presence of a base such as potassium carbonate or sodium hydride, facilitating N-alkylation.
Step 3: Amination at the 3-Position
- Reduction of any nitro precursor or direct substitution to introduce the amino group at the 3-position, possibly via catalytic hydrogenation or reductive amination if starting from nitro derivatives.
Supporting Data and Research Findings
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Pyridine derivative + alkyl halide | Reflux, polar aprotic solvent | Variable | Suitable for N-alkylation |
| Transition-metal catalysis | Palladium catalyst + amine/halide | Mild, inert atmosphere | High | Effective for complex side chains |
| Reduction | Nitro to amine | Catalytic hydrogenation | >90% | Common for amino group introduction |
Notes on Optimization and Challenges
- Regioselectivity : Ensuring substitution occurs at the 3-position requires careful control of reaction conditions.
- Side reactions : Over-alkylation or polymerization of alkenes can occur; protective groups or specific catalysts may be necessary.
- Purification : Column chromatography or recrystallization to isolate pure compounds.
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield N-(Hex-5-en-2-yl)-6-methylpyridin-3-oxide, while reduction could produce a more saturated amine derivative.
Scientific Research Applications
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the amine nitrogen significantly alters molecular weight, solubility, and intermolecular interactions. Key comparisons include:
*Calculated based on structural similarity.
- Hydrogen Bonding: The 6-methylpyridin-3-amine core facilitates N–H···N interactions, as observed in its crystal structure .
- Synthetic Efficiency : The hex-5-en-2-yl group introduction achieves high enantiomeric excess (92% ee) in related compounds, suggesting stereoselective synthesis feasibility for the target molecule .
Spectral and Structural Comparisons
NMR Profiles :
- N-(Hex-5-en-2-yl)-4-methoxyaniline exhibits distinct $ ^1H $-NMR signals for the methoxy group (δ 3.67 ppm) and aromatic protons (δ 6.46–6.72 ppm) . The target compound would likely show pyridine-specific aromatic shifts (e.g., δ 7–8 ppm) and allylic protons from the hex-5-en-2-yl chain (δ 4.88–5.76 ppm).
- 6-Methylpyridin-3-amine’s methyl group resonates near δ 2.3–2.5 ppm, while the NH$_2$ protons appear as broad singlets .
Crystallinity :
- 6-Methylpyridin-3-amine’s crystal packing relies on N–H···N bonds, with a planar pyridine ring (methyl deviation: 0.021 Å) . Introducing a bulky hex-5-en-2-yl group may disrupt this planar arrangement, reducing crystallinity compared to the parent compound.
Biological Activity
N-(Hex-5-en-2-yl)-6-methylpyridin-3-amine is a chemical compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with a hex-5-en-2-yl group and a methyl group at specific positions. Its molecular formula is with a molecular weight of approximately 190.28 g/mol. The unique substitution pattern on the pyridine ring contributes to its distinct chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism typically involves the inhibition of bacterial growth through interactions with bacterial cell membranes or metabolic pathways, making it a candidate for further development as an antibacterial agent.
2. Anticancer Activity
Preliminary investigations suggest that this compound may exhibit anticancer properties. It appears to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival.
3. Enzyme Inhibition
The compound has been reported to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, thereby suggesting potential applications in neurodegenerative diseases.
The biological effects of this compound are primarily attributed to its ability to bind to specific biological targets, such as enzymes or receptors:
- Enzyme Interaction : The compound's structure allows it to fit into the active sites of enzymes, inhibiting their function and altering metabolic processes.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antibacterial potential.
- Anticancer Activity : In vitro studies revealed that the compound induced apoptosis in human cancer cell lines, with IC50 values ranging from 15 to 30 µM. This suggests its potential as a lead compound for developing new anticancer therapies.
- Enzyme Inhibition Studies : The compound was found to inhibit AChE with an IC50 value of 25 µM, indicating its potential role in treating conditions like Alzheimer's disease.
Data Summary
| Biological Activity | Mechanism of Action | Observations |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | Effective against multiple bacterial strains |
| Anticancer | Induction of apoptosis | Significant cytotoxicity in cancer cell lines |
| Enzyme Inhibition | Binding to active sites of enzymes | Inhibition of AChE with IC50 = 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
